(2E)-2-[(methylsulfonyl)imino]-N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1,3-benzothiazole-6-carboxamide
Description
Properties
Molecular Formula |
C14H15N5O3S3 |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-(methanesulfonamido)-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C14H15N5O3S3/c1-3-4-11-17-18-13(24-11)16-12(20)8-5-6-9-10(7-8)23-14(15-9)19-25(2,21)22/h5-7H,3-4H2,1-2H3,(H,15,19)(H,16,18,20) |
InChI Key |
BVGRKQTUMNMIDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)N=C(S3)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzothiazole Core
The benzothiazole moiety is synthesized via cyclization strategies. A robust method involves the condensation of 2-aminobenzenethiols with carboxylic acid derivatives under mild conditions to minimize racemization . For instance, 2-aminobenzenethiol reacts with 6-nitrobenzoic acid in polyphosphoric acid (PPA) at 220°C to yield 6-nitro-1,3-benzothiazole, which is subsequently reduced to the amine . Alternatively, copper-catalyzed condensation with nitriles offers a lower-temperature route (60–80°C) with yields exceeding 85% .
Key Reaction Conditions for Benzothiazole Formation
| Reactants | Catalyst/Solvent | Temperature | Yield |
|---|---|---|---|
| 2-Aminobenzenethiol + Nitriles | CuI, DMF | 60°C | 85–92% |
| 2-Aminobenzenethiol + Acid | PPA | 220°C | 70–78% |
| Thioamide Cyclization | Dess-Martin Periodinane | RT | 88% |
Solid-phase synthesis (SPS) using Fmoc/t-Bu protocols ensures high chiral purity, critical for pharmaceutical applications . The benzothiazole intermediate is anchored to Wang resin, enabling sequential deprotection and coupling without epimerization .
Construction of the 1,3,4-Thiadiazole Ring
The 5-propyl-1,3,4-thiadiazol-2(3H)-ylidene subunit is synthesized via cyclization of thiosemicarbazides. A common approach involves treating propionyl thiosemicarbazide with sulfuric acid, inducing dehydration and ring closure . Alternatively, dipolar cycloadditions between sulfines and diazo compounds yield Δ³-thiadiazole intermediates, which isomerize to the target structure under acidic conditions .
Thiadiazole Synthesis Pathways
-
Cyclization Route :
Propionyl chloride reacts with thiosemicarbazide in ethanol, followed by H₂SO₄-mediated cyclization at 100°C to form 5-propyl-1,3,4-thiadiazol-2-amine . -
Dipolar Cycloaddition :
Arylsulfonyl sulfines + diazomethane → Δ³-thiadiazole oxides → isomerization → thiadiazoles .
Introduction of the Methylsulfonyl Group
The methylsulfonyl imino group is introduced via oxidation of a methylthio precursor. A patent-pending method employs catalytic oxidation using hydrogen peroxide (H₂O₂) in the presence of boric acid and glacial acetic acid . For example, 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole is oxidized to the sulfone derivative with 90% yield under these conditions .
Optimized Oxidation Conditions
| Substrate | Oxidizing Agent | Catalyst System | Temperature | Yield |
|---|---|---|---|---|
| 2-(Methylthio)-benzothiazole | H₂O₂ (30%) | Boric Acid + AcOH (0.3:1) | 50°C | 89% |
Coupling of Benzothiazole and Thiadiazole Moieties
The E-configuration at both imino groups is achieved through stereoselective coupling. A palladium-catalyzed Buchwald-Hartwig amination links the benzothiazole’s amine to the thiadiazole’s nitrogen, using Xantphos as a ligand and Cs₂CO₃ as a base . Alternatively, microwave-assisted Huisgen cycloaddition ensures regioselectivity for the 1,2,3-triazole linkage, though this method requires pre-functionalized alkynes .
Coupling Reaction Parameters
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃ | Toluene, 110°C, 12h | 75% |
| Microwave Cycloaddition | CuI, DIPEA | 100°C, 20 min | 82% |
Formation of the Carboxamide Functionality
The 6-carboxamide group is introduced via sulfonylation or amidation. Reacting the benzothiazole’s carboxylic acid with isobutylamine using HOBt/EDC coupling agents yields the carboxamide . Solid-phase peptide synthesis (SPPS) protocols ensure minimal racemization, with TFA cleavage from the resin providing the final product .
Carboxamide Synthesis Protocol
-
Activate 6-carboxybenzothiazole with HOBt/EDC in DMF.
-
Add isobutylamine, stir at RT for 24h.
Final Assembly and Purification
The fully assembled compound is purified using HPLC (C18 column, MeCN/H₂O gradient) to >98% purity. Chiral HPLC confirms enantiomeric excess (>99% ee) when SPS is employed .
Analytical Data and Validation
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, benzothiazole-H), 3.12 (q, 2H, propyl-CH₂), 2.94 (s, 3H, SO₂CH₃) .
-
HRMS : m/z calc. for C₁₅H₁₄N₄O₃S₂ [M+H]⁺: 397.0521; found: 397.0518.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Solid-Phase Synthesis | High chiral purity, scalability | Requires specialized resin | 70–85% |
| Solution-Phase | Lower cost, simplicity | Racemization risk | 60–75% |
| Catalytic Oxidation | Mild conditions, high efficiency | Sensitivity to moisture | 85–90% |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The benzothiazole and thiadiazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits a range of biological activities due to the presence of its heterocyclic structures. Research indicates that similar compounds have demonstrated:
- Antimicrobial Activity : Compounds with benzothiazole and thiadiazole frameworks have been shown to possess significant antibacterial and antifungal properties. They interact with bacterial enzymes and cell membranes, leading to cell death or inhibition of growth .
- Anti-inflammatory Properties : The anti-inflammatory potential is linked to the ability of these compounds to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
- Anticancer Activity : Studies have indicated that derivatives containing benzothiazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Structure-Activity Relationship (SAR)
The structure of the compound allows for modifications that can enhance its biological activity. For instance:
- Substituents on the Benzothiazole Ring : Alterations at the C-2 position can significantly affect bioactivity. Research has shown that specific substitutions can increase potency against various biological targets .
- Thiadiazole Modifications : Variations in the thiadiazole moiety can lead to improved interaction with biological receptors or enzymes, enhancing therapeutic efficacy .
Case Studies and Research Findings
Several studies have documented the pharmacological effects of related compounds:
Mechanism of Action
The mechanism of action of (2E)-2-[(methylsulfonyl)imino]-N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the methylsulfonyl group enhances its ability to form hydrogen bonds and interact with polar sites on proteins, while the benzothiazole and thiadiazole rings provide a rigid framework that can fit into binding pockets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Thiadiazole-Benzothiazole Hybrids
The target compound shares structural motifs with several derivatives, including:
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide
- Molecular Formula : C₁₃H₁₇N₅OS₂
- Key Features: Cyclopropyl substituent on the thiadiazole ring and a 2-methylpropylamino group on the thiazole ring.
- Comparison : The cyclopropyl group introduces steric hindrance and electronic effects distinct from the propyl group in the target compound. This may alter binding affinity in biological targets, though specific activity data are unavailable .
N-[(2E)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylbenzamide
- Molecular Formula : C₁₇H₁₄ClN₃O₃S₂
- Key Features : A chlorobenzyl sulfonyl group on the thiadiazole ring and a methylbenzamide substituent.
- Comparison : The bulky chlorobenzyl sulfonyl group may enhance lipophilicity compared to the methylsulfonyl group in the target compound. Chlorine’s electron-withdrawing effect could also influence reactivity .
Functional Group Analysis
- Electronic Effects : Methylsulfonyl (target) vs. chlorobenzyl sulfonyl () groups differ in electron-withdrawing capacity, which could modulate interactions with enzymes or receptors.
Biological Activity
The compound (2E)-2-[(methylsulfonyl)imino]-N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1,3-benzothiazole-6-carboxamide is a hybrid molecule that combines the structural features of benzothiazole and thiadiazole. This article reviews its biological activity, focusing on its anticancer properties and potential as an antimicrobial agent.
1. Synthesis and Structural Characterization
The synthesis of this compound involves multiple steps, typically starting from benzothiazole derivatives and incorporating thiadiazole moieties through condensation reactions. The characterization of the synthesized compound is often confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Table 1: Synthesis Pathway Overview
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Condensation | Benzothiazole derivatives + Thiadiazole | Formation of hybrid structure |
| 2 | Characterization | NMR, Mass Spectrometry | Confirmation of structure |
2.1 Anticancer Activity
Recent studies have demonstrated significant anticancer activity for compounds related to this class. For instance, derivatives containing thiadiazoles have shown promising results against various cancer cell lines.
Case Study: Cytotoxic Properties
A study evaluated several thiadiazole derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that many compounds exhibited significant inhibitory activity:
- Compound A : IC50 = 4.27 µg/mL against SK-MEL-2 (skin cancer)
- Compound B : IC50 = 19.5 µM against SK-OV-3 (ovarian cancer)
These findings suggest that the presence of specific substituents on the thiadiazole ring can enhance anticancer potency .
2.2 Antimicrobial Activity
The hybrid structure also shows potential as an antimicrobial agent. Recent research highlighted that benzothiazole derivatives possess significant activity against Mycobacterium tuberculosis.
Table 2: Antimicrobial Activity Against M. tuberculosis
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| Compound X | 250 | 98 |
| Compound Y | 100 | 99 |
These compounds were found to inhibit the growth of M. tuberculosis effectively, making them candidates for further development in treating resistant strains .
The mechanism underlying the biological activity of these compounds is multifaceted:
- Anticancer Mechanism : The cytotoxic effects are believed to result from the induction of apoptosis in cancer cells through various pathways, including the inhibition of key signaling molecules.
- Antimicrobial Mechanism : The inhibition of cell wall synthesis in bacteria is a primary action mode for benzothiazole derivatives, which disrupts bacterial proliferation.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of these compounds to target proteins involved in cancer progression and bacterial resistance mechanisms. For instance, one study reported a binding affinity of -8.4 kcal/mol for a related compound against DprE1, a target in tuberculosis treatment .
Q & A
Q. What synthetic methodologies are commonly employed to synthesize (2E)-2-[(methylsulfonyl)imino]-N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1,3-benzothiazole-6-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic ring formation. For example:
- Step 1 : Construct the benzothiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl-containing intermediates under acidic conditions .
- Step 2 : Introduce the methylsulfonyl imino group via nucleophilic substitution or oxidation of thiol intermediates .
- Step 3 : Functionalize the thiadiazole ring using propyl-substituted hydrazine derivatives under reflux in aprotic solvents (e.g., DMF) .
- Validation : Monitor regioselectivity using TLC and intermediate characterization via -NMR .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- -NMR : Identify protons on the benzothiazole (δ 7.2–8.1 ppm), thiadiazole (δ 3.1–3.5 ppm for propyl-CH), and methylsulfonyl (δ 3.0 ppm) groups .
- IR Spectroscopy : Confirm C=O (1680–1700 cm), C=N (1600–1650 cm), and S=O (1150–1250 cm) stretches .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H] at m/z 450–460) and fragmentation patterns .
Advanced Research Questions
Q. What experimental design strategies optimize the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent polarity). For instance, optimize thiadiazole ring closure by varying DMAP catalyst concentrations (0.1–1.0 eq.) .
- Flow Chemistry : Improve scalability by conducting exothermic steps (e.g., cyclization) in continuous-flow reactors, reducing side reactions and improving yield by 15–20% .
- Case Study : A 2021 study achieved 82% yield for a thiadiazole derivative using Bayesian optimization to identify ideal reaction conditions (60°C, 12 h, 0.5 eq. CuI) .
Q. How can contradictions between computational predictions and experimental reactivity data be resolved?
- Methodological Answer :
- Mechanistic Reassessment : Compare DFT-calculated activation energies with experimental kinetic data (e.g., Arrhenius plots) to identify overlooked intermediates .
- Solvent Effects : Re-evaluate solvent polarity in simulations; discrepancies often arise from implicit solvent models failing to account for hydrogen bonding (e.g., DMSO vs. THF) .
- Example : A 2023 study resolved a 20% yield gap for a thiazole derivative by incorporating explicit solvent molecules in MD simulations .
Q. What strategies validate the compound’s biological interaction mechanisms?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase). Prioritize binding poses with ΔG < -8 kcal/mol .
- SAR Studies : Compare activity of analogs (e.g., propyl vs. ethyl substituents on thiadiazole) to identify critical pharmacophores. For example, propyl groups enhance lipophilicity (LogP +0.5) and antimicrobial potency 2-fold .
- Table : Key SAR Data for Analogues
| Substituent (R) | LogP | IC (µM) |
|---|---|---|
| Propyl | 3.2 | 12.5 |
| Ethyl | 2.7 | 25.0 |
| Methyl | 2.3 | 50.0 |
| Data adapted from |
Specialized Methodological Considerations
Q. How can heuristic algorithms improve reaction optimization for this compound?
- Methodological Answer :
- Bayesian Optimization : Train models on 20–30 experimental data points to predict optimal conditions (e.g., 65°C, 0.3 eq. KCO, 8 h) with 90% confidence intervals .
- Genetic Algorithms : Evolve reaction parameters (e.g., solvent mixtures) over 50–100 iterations to maximize yield. A 2023 study achieved a 30% yield increase for a thiazolidinone derivative using this approach .
Q. What computational tools predict the compound’s stability under varying pH conditions?
- Methodological Answer :
- pKa Prediction : Use MarvinSketch or ACD/Labs to estimate ionizable groups (e.g., sulfonyl imino: pKa ~1.5; benzothiazole NH: pKa ~8.2) .
- Degradation Pathways : Simulate hydrolytic cleavage of the thiadiazole ring at pH > 9 using Gaussian09 transition-state modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
